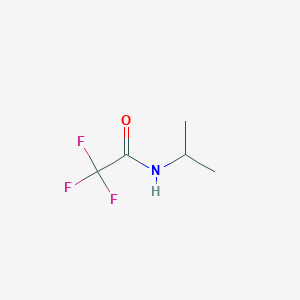![molecular formula C20H21N5O3 B2685336 4,7-Dimethyl-2-(2-oxopropyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione CAS No. 919041-43-3](/img/structure/B2685336.png)
4,7-Dimethyl-2-(2-oxopropyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Dimethyl-2-(2-oxopropyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione, also known as SCH-58261, is a potent and selective adenosine A2A receptor antagonist. It has been extensively studied for its potential applications in various scientific research fields.
作用機序
4,7-Dimethyl-2-(2-oxopropyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione acts as an antagonist at the adenosine A2A receptor, which is a G protein-coupled receptor that is highly expressed in the brain, heart, and immune system. By blocking the activity of this receptor, 4,7-Dimethyl-2-(2-oxopropyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione can modulate the activity of various signaling pathways, including the cAMP-PKA pathway, the ERK1/2 pathway, and the PI3K-Akt pathway.
Biochemical and Physiological Effects
4,7-Dimethyl-2-(2-oxopropyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of platelet aggregation, and the reduction of ischemia-reperfusion injury in the heart. It has also been shown to have anti-inflammatory and immunomodulatory effects, which may have potential therapeutic applications in the treatment of autoimmune diseases and cancer.
実験室実験の利点と制限
One of the main advantages of using 4,7-Dimethyl-2-(2-oxopropyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione in lab experiments is its high selectivity and potency as an adenosine A2A receptor antagonist. This allows for precise modulation of the activity of this receptor, without affecting other signaling pathways. However, one limitation of using 4,7-Dimethyl-2-(2-oxopropyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione is its relatively high cost and limited availability, which may restrict its use in certain research settings.
将来の方向性
There are several future directions for the study of 4,7-Dimethyl-2-(2-oxopropyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione, including:
1. Investigation of its potential therapeutic applications in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.
2. Exploration of its anti-inflammatory and immunomodulatory effects, and their potential applications in the treatment of autoimmune diseases and cancer.
3. Development of new synthetic methods for the production of 4,7-Dimethyl-2-(2-oxopropyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione, to increase its availability and reduce its cost.
4. Investigation of its potential interactions with other signaling pathways, and their implications for its therapeutic applications.
5. Exploration of its potential applications in the field of regenerative medicine, particularly in the context of tissue repair and regeneration.
In conclusion, 4,7-Dimethyl-2-(2-oxopropyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione is a potent and selective adenosine A2A receptor antagonist that has been extensively studied for its potential applications in various scientific research fields. Its precise modulation of the activity of this receptor, along with its biochemical and physiological effects, make it a valuable pharmacological tool for investigating various signaling pathways and potential therapeutic applications.
合成法
The synthesis of 4,7-Dimethyl-2-(2-oxopropyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione involves the condensation of 2-cyano-4,6-dimethylimidazole with 1-phenylethylamine, followed by the reaction of the resulting intermediate with 2-bromoacetylacetone. The final product is obtained after purification through column chromatography.
科学的研究の応用
4,7-Dimethyl-2-(2-oxopropyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione has been widely used as a pharmacological tool in various scientific research fields, including neuroscience, cardiovascular research, and cancer research. It has been shown to modulate the release of several neurotransmitters, including dopamine, glutamate, and acetylcholine, and to have potential therapeutic effects in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.
特性
IUPAC Name |
4,7-dimethyl-2-(2-oxopropyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-12-10-23-16-17(22(4)20(28)24(18(16)27)11-13(2)26)21-19(23)25(12)14(3)15-8-6-5-7-9-15/h5-10,14H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJDZEJSJYRLGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C(C)C4=CC=CC=C4)N(C(=O)N(C3=O)CC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16616191 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Z)-2-Cyano-3-(cyclopentylamino)-3-oxoprop-1-enyl]-1H-indazole-3-carboxylic acid](/img/structure/B2685254.png)
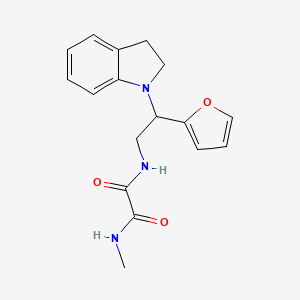
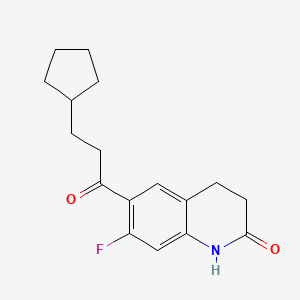
![5-((3-Chlorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2685259.png)
![3-Methyl-6-[4-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2685261.png)
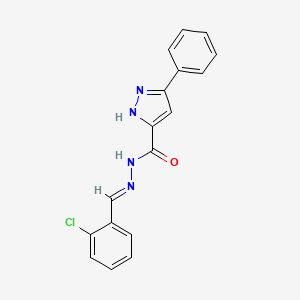
![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{3-[ethyl(3-methylphenyl)amino]propyl}benzamide](/img/structure/B2685263.png)

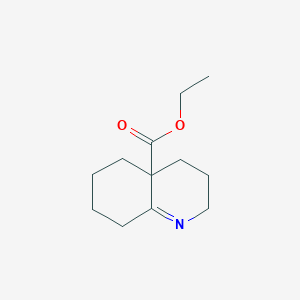
![4-(diethylsulfamoyl)-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2685267.png)
![3-(2-ethoxyethyl)-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2685268.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2685273.png)

